molecular formula C17H17NO4 B12885590 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid CAS No. 773820-14-7

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid

Katalognummer: B12885590
CAS-Nummer: 773820-14-7
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: LUHBJVYNVFERJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is a complex organic compound that features a unique oxazolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of hydroxymethyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid typically involves the reaction of 2,3-diphenyl-1,2-oxazolidine with formaldehyde and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are maintained to facilitate the reaction.

    Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.

    Solvents: Common solvents include methanol, ethanol, or water, depending on the specific reaction requirements.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Solvents: Organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are frequently used.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Materials Science: The compound’s unique structure makes it suitable for the synthesis of novel materials with specific properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Hydroxymethyl)furfural (HMF): A well-known compound with similar hydroxymethyl functionality.

    2,5-Diformylfuran (DFF): Another compound with similar structural features.

    5-Methylfurfural (5MF): Shares the furan ring structure with hydroxymethyl substitution.

Uniqueness

5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is unique due to its oxazolidine ring structure combined with phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Eigenschaften

CAS-Nummer

773820-14-7

Molekularformel

C17H17NO4

Molekulargewicht

299.32 g/mol

IUPAC-Name

5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C17H17NO4/c19-11-14-15(17(20)21)16(12-7-3-1-4-8-12)18(22-14)13-9-5-2-6-10-13/h1-10,14-16,19H,11H2,(H,20,21)

InChI-Schlüssel

LUHBJVYNVFERJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.